molecular formula C7H7NO4 B3045935 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 116448-19-2

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B3045935
CAS No.: 116448-19-2
M. Wt: 169.13 g/mol
InChI Key: ZZNZFBULEPJXCW-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by a hydroxyl group at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 3. Its structural features, including hydrogen-bonding capabilities (via the hydroxyl and carbonyl groups) and lipophilicity (from the methyl group), make it a candidate for diverse applications, such as coordination chemistry and pharmaceutical development .

Properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-2-4(9)8-6(10)5(3)7(11)12/h2H,1H3,(H,11,12)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNZFBULEPJXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30419545
Record name 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116448-19-2
Record name 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30419545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the diazotization of 4,5,6,7-tetrahydro-1,3-benzothiazole amine and coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl or carboxylic acid groups under suitable conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their impacts on properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Spectral Data (IR, NMR) Biological/Application Notes Reference
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Target) C₇H₇NO₄ 169.13 Not Reported 4-methyl, 6-hydroxy Not Provided Potential use in azo dyes (inferred)
6-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₆H₅NO₄ 155.11 Not Reported 6-hydroxy ¹H-/¹³C-NMR (DMSO-d₆) Research use only
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (15a) C₁₂H₉NO₃ 215.20 260–262 6-phenyl IR: NH (3174 cm⁻¹), CO (1722–1631 cm⁻¹); MS: m/z 215 Not Specified
N-Aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6a-c) Varies ~250–300 Not Reported 4,6-dimethyl, N-aryl Synthesized via hydrolysis Cannabinoid receptor agonists
6-(Dimethoxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₉H₁₁NO₅ 213.19 Not Reported 6-dimethoxymethyl Not Provided Not Specified
Key Observations:
  • Substituent Effects: The 4-methyl group in the target compound enhances lipophilicity compared to the unmethylated analog (C₆H₅NO₄, MW 155.11) . This may improve membrane permeability in biological systems. The 6-hydroxy group facilitates hydrogen bonding, influencing solubility and reactivity. For example, highlights that hydroxyl groups are critical for decarboxylation reactions, a property absent in methoxy-protected analogs . Bulkier substituents (e.g., 6-phenyl in 15a) increase molecular weight and melting points (260–262°C vs. ~150°C for methylated analogs), likely due to enhanced π-stacking interactions .
  • Spectral Data :

    • IR spectra of analogs show characteristic carbonyl (C=O) stretches at 1631–1722 cm⁻¹ and NH/OH stretches at 3174–3450 cm⁻¹ .
    • ¹H-NMR chemical shifts for pyridone protons typically appear between δ 6.0–8.5 ppm, while carboxylic acid protons resonate near δ 11–12 ppm in DMSO-d₆ .

Biological Activity

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (HMDO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data from various studies and potential therapeutic applications.

Molecular Formula: C₇H₈N₂O₃
Molecular Weight: 156.15 g/mol
CAS Number: 5444-02-0

Biological Activities

The biological activities of HMDO have been explored in several contexts, including:

  • Antimicrobial Activity: Studies have shown that HMDO exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating its potential as an antimicrobial agent .
  • Antioxidant Properties: HMDO has been evaluated for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it showed an IC50 value of 25 µg/mL. This suggests that HMDO can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects: In vitro studies indicate that HMDO can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity suggests its potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of HMDO are still being elucidated. However, preliminary research indicates:

  • Enzyme Inhibition: HMDO may act as an inhibitor of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Cellular Pathway Modulation: The compound has been shown to modulate signaling pathways related to apoptosis and cell survival, particularly in cancer cell lines .

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in Der Pharmacia Lettre assessed the antimicrobial efficacy of HMDO against various pathogens. Results indicated that HMDO not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .
  • Antioxidant Activity Assessment:
    In a comparative study on antioxidant compounds, HMDO was found to outperform several known antioxidants in scavenging DPPH radicals. This study highlights its potential application in food preservation and nutraceutical formulations .
  • Anti-inflammatory Research:
    A recent investigation explored the anti-inflammatory properties of HMDO through its effects on macrophage activation. The findings revealed a significant reduction in inflammatory markers, suggesting that HMDO could be beneficial in managing chronic inflammatory diseases .

Comparative Data Table

Activity TypeTest Organism/ModelResultReference
AntimicrobialE. coli, S. aureusMIC = 32 µg/mL
AntioxidantDPPH AssayIC50 = 25 µg/mL
Anti-inflammatoryMacrophage ModelReduced TNF-alpha, IL-6

Q & A

Q. What are the standard synthetic routes for 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : A common approach involves condensation reactions followed by cyclization. For example, analogous dihydropyridine derivatives are synthesized via refluxing intermediates in ethanol/HCl mixtures, followed by recrystallization (e.g., yields up to 67% achieved via ethanol recrystallization) . To optimize purity, column chromatography (e.g., silica gel, ethyl acetate/hexane) or pH-dependent crystallization (as seen in pH-controlled studies of hydroxynicotinic acids) can be employed . Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
  • 1H/13C NMR : Key signals include a deshielded carboxylic proton (~δ14.46 ppm, DMSO-d6) and methyl group resonance (~δ1.95 ppm for analogous methyl-substituted dihydropyridines) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1722–1631 cm⁻¹ and hydroxyl (OH) bands at ~3174–3450 cm⁻¹ .
  • Melting Point : Compare experimental values (e.g., 128–130°C for related compounds) with literature data .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer : Solubility is typically tested in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 3–9). Stability studies under varying pH (e.g., pH 2–12 at 25°C) and thermal stress (40–80°C for 24–72 hours) can identify degradation pathways. For example, pH-dependent crystallization studies of hydroxynicotinic acids suggest reduced solubility in acidic media . Use UV-Vis spectroscopy (λmax ~270 nm) or LC-MS to monitor degradation products.

Advanced Research Questions

Q. What mechanistic insights exist for introducing the 4-methyl and 6-hydroxy substituents during synthesis?

  • Methodological Answer : The methyl group may arise from alkylation of a pyridine precursor (e.g., using methyl iodide or dimethyl sulfate under basic conditions). The hydroxy group could result from hydrolysis of a protected intermediate (e.g., acetoxy or benzyloxy groups cleaved via acid/base catalysis). Computational studies (DFT) can model transition states for cyclization steps, while isotopic labeling (e.g., D₂O for hydroxyl proton exchange) validates reaction pathways .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of tautomeric forms (e.g., keto-enol equilibrium). For example, studies on 2-oxo-dihydropyridines reveal planar geometries with intermolecular hydrogen bonding (O···H distances ~1.8–2.0 Å) stabilizing the crystal lattice . Compare experimental data (unit cell parameters, space group) with computational predictions (Mercury software) to resolve discrepancies.

Q. What computational strategies predict reactivity in functionalization or derivatization?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the carboxylic acid group (HOMO ~-6.5 eV) may undergo amidation, while the pyridine ring (LUMO ~-1.2 eV) is susceptible to electrophilic substitution . Molecular docking (AutoDock Vina) can further predict interactions with biological targets (e.g., enzymes).

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in:
  • Assay Conditions : Test MIC (Minimum Inhibitory Concentration) under standardized CLSI guidelines (pH 7.4, 37°C).
  • Compound Purity : Validate via LC-MS (>95% purity) to exclude byproduct interference.
  • Target Specificity : Use CRISPR-engineered bacterial strains or enzyme mutants to confirm on-target effects .

Q. What strategies improve yield in multi-step syntheses?

  • Methodological Answer : Optimize via Design of Experiments (DoE):
  • Catalyst Screening : Test Pd/Cu catalysts for cyclization efficiency (e.g., Pd(OAc)₂ vs. CuI) .
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for intermediate stability.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 1 hour vs. 24 hours conventional) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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